
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-MEPE, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide range of potential uses, and has been studied in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effects on cell growth, apoptosis, and cell death. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been studied for its potential as an anti-cancer agent, as an antioxidant, and as a neuroprotective agent.
作用机制
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its effects on cell growth, apoptosis, and cell death. In studies, it has been shown to inhibit cell growth and induce apoptosis in a variety of cell types, including breast cancer cells, colorectal cancer cells, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as neuroprotective effects.
实验室实验的优点和局限性
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. It is a highly versatile compound, with a wide range of potential uses, and it is relatively easy to synthesize. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects on cell growth and apoptosis are not fully understood, making it difficult to predict the outcome of experiments.
未来方向
There are a number of potential future directions for the use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in scientific research. One potential direction is the development of new derivatives of this compound that have improved solubility in aqueous solutions. Additionally, further research could be conducted to better understand the effects of this compound on cell growth and apoptosis. Finally, further research could be conducted to explore the potential applications of this compound in the fields of biochemistry, physiology, and pharmacology.
合成方法
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethylphenylacetic acid with ethyl 2-ethoxyacetate in the presence of a base, such as sodium hydroxide, to form the intermediate compound, 2-ethoxy-3,4-dimethylphenylacetic acid. This intermediate is then reacted with prop-2-en-1-one in the presence of a base, such as sodium hydroxide, to form this compound.
属性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)11-12-18(20)17-10-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUWCSKFUAHWPA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

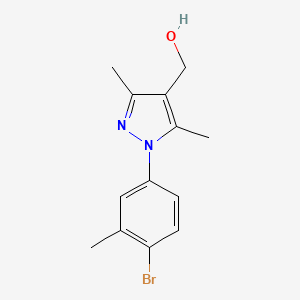
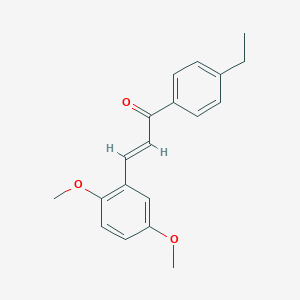
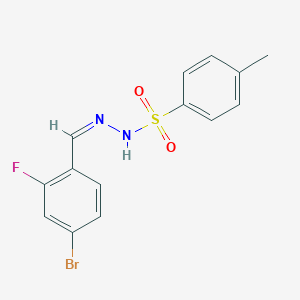

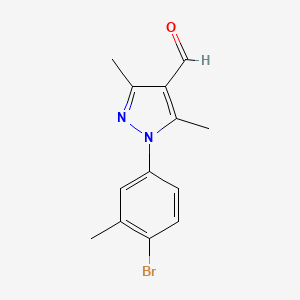
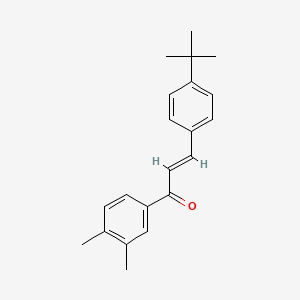





![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)
